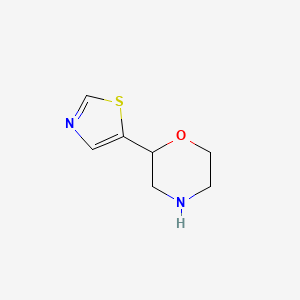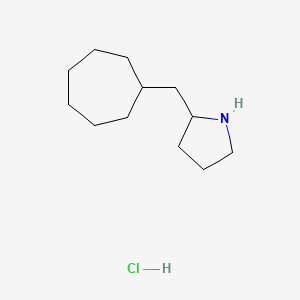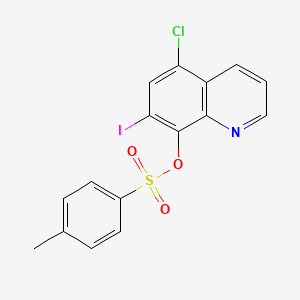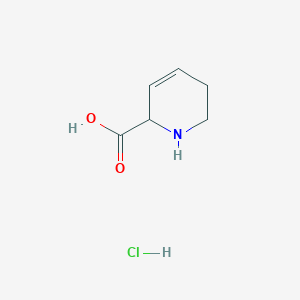
1,2,3,6-Tetrahydropyridine-6-carboxylic acid;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,6-Tetrahydropyridine-6-carboxylic acid;hydrochloride is a heterocyclic compound with significant applications in various fields of scientific research. This compound is known for its unique structure, which includes a tetrahydropyridine ring, making it a valuable building block in chemical synthesis.
准备方法
Synthetic Routes and Reaction Conditions
1,2,3,6-Tetrahydropyridine-6-carboxylic acid;hydrochloride can be synthesized through several methods. One common approach involves the reduction of pyridine derivatives using borohydride reagents . Another method includes the use of a modified Ireland-Claisen rearrangement, leading to the formation of tetrahydropyridines via a silyl ketene acetal intermediate . Additionally, ring-closing olefin metathesis has been employed to establish the tetrahydropyridine ring system .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed reactions and other catalytic processes is common in industrial settings to achieve efficient production .
化学反应分析
Types of Reactions
1,2,3,6-Tetrahydropyridine-6-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert pyridine derivatives to tetrahydropyridine compounds.
Substitution: Substitution reactions involving halogenated organics, peroxides, and other reagents are common.
Common Reagents and Conditions
Common reagents used in these reactions include borohydride reagents for reduction, palladium catalysts for substitution reactions, and various oxidizing agents for oxidation reactions .
Major Products Formed
The major products formed from these reactions include various substituted tetrahydropyridine derivatives, which are important structural motifs for bioactive molecules .
科学研究应用
1,2,3,6-Tetrahydropyridine-6-carboxylic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: This compound is used in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of various industrial chemicals and materials.
作用机制
The mechanism of action of 1,2,3,6-Tetrahydropyridine-6-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. For example, in dopaminergic neurons, similar compounds like MPTP block the mitochondrial complex I, leading to mitochondrial dysfunction and neuronal damage . This mechanism highlights the compound’s potential impact on cellular processes and its relevance in neurochemical studies.
相似化合物的比较
1,2,3,6-Tetrahydropyridine-6-carboxylic acid;hydrochloride can be compared with other similar compounds, such as:
1,2,3,6-Tetrahydropyridine-2-carboxylic acid hydrochloride: This compound shares a similar structure but differs in the position of the carboxylic acid group.
1,2,3,6-Tetrahydropyridine: A simpler form without the carboxylic acid group, used in various synthetic applications.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications in scientific research.
属性
分子式 |
C6H10ClNO2 |
|---|---|
分子量 |
163.60 g/mol |
IUPAC 名称 |
1,2,3,6-tetrahydropyridine-6-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H9NO2.ClH/c8-6(9)5-3-1-2-4-7-5;/h1,3,5,7H,2,4H2,(H,8,9);1H |
InChI 键 |
UUIOBFZLTZWYIU-UHFFFAOYSA-N |
规范 SMILES |
C1CNC(C=C1)C(=O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


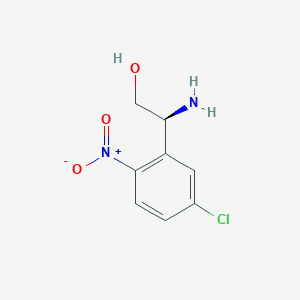
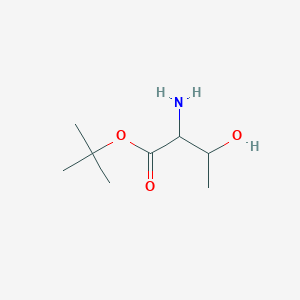
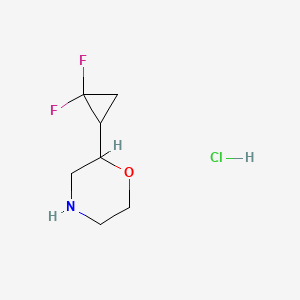
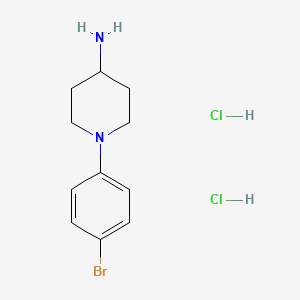
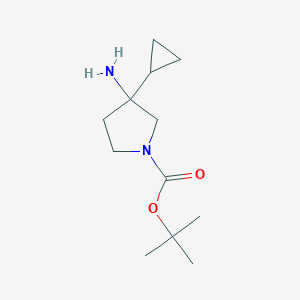


![1-t-Butoxycarbonyl-2-[2-(p-toluenesulfonyloxy)ethyl]piperidine](/img/structure/B13563260.png)

![6-(4-Ethylphenyl)-2,3-dimethylimidazo[2,1-b][1,3]thiazole hydrochloride](/img/structure/B13563270.png)
![4-[6-Methyl-5-phenyl-2-(pyridin-2-yl)thieno[2,3-d]pyrimidin-4-yl]morpholine](/img/structure/B13563272.png)
